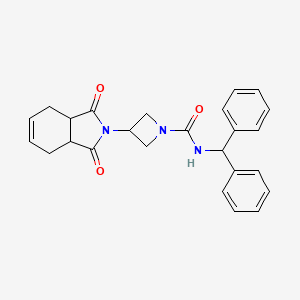
N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide is a synthetic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide involves multiple steps. One common method is:
Formation of the azetidine ring: Starting from a suitable haloketone, such as 4-chloro-2-butanone, which undergoes cyclization in the presence of a base like sodium hydride to form the azetidine ring.
Introduction of the phthalimide group: The azetidine ring is reacted with phthalimide in the presence of a suitable dehydrating agent such as DCC (dicyclohexylcarbodiimide).
Benzhydryl protection: The resulting compound is then coupled with benzhydryl chloride using a base like triethylamine.
Industrial Production Methods
For industrial production, the process is scaled up, often involving optimized reaction conditions and the use of continuous flow reactors to ensure efficient and reproducible synthesis. Catalysts and automated systems are employed to maintain high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the benzhydryl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The phthalimide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, triethylamine
Dehydrating agents: DCC
Major Products Formed
Oxidation products: Carboxylic acids, aldehydes
Reduction products: Amines
Substitution products: Varied functionalized azetidines
Aplicaciones Científicas De Investigación
The compound N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide has garnered interest in several scientific fields:
Chemistry: Used as a building block in organic synthesis for the creation of complex molecules.
Biology: Studied for its potential interactions with biological targets, possibly influencing various biochemical pathways.
Medicine: Investigated for its therapeutic potential, particularly in the development of new drugs with specific modes of action.
Industry: Explored for use in the synthesis of advanced materials and polymers with desirable physical properties.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Binding to specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity.
Influencing cellular pathways involved in disease processes, potentially leading to therapeutic effects.
Molecular targets: Enzymes, receptors
Pathways involved: Signal transduction, metabolic pathways
Comparación Con Compuestos Similares
Similar Compounds
N-benzhydryl-3-(phthalimido)azetidine-1-carboxamide: : Similar structure but lacks the dioxo group.
3-(1,3-dioxoisoindolin-2-yl)azetidine: : Lacks the benzhydryl group.
3-(1,3-dioxoisoindolin-2-yl)pyrrolidine: : Contains a pyrrolidine ring instead of azetidine.
Uniqueness
What sets N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide apart is the specific combination of functional groups, which imparts unique chemical reactivity and potential for diverse applications in scientific research.
Hope this dives deep enough into the fascinating world of this compound! Anything else you're curious about?
Propiedades
IUPAC Name |
N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c29-23-20-13-7-8-14-21(20)24(30)28(23)19-15-27(16-19)25(31)26-22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-12,19-22H,13-16H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHKGNPVIHXPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide](/img/structure/B2783053.png)
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2783054.png)
![7-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2783055.png)
![1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B2783057.png)
![1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2783058.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2783059.png)
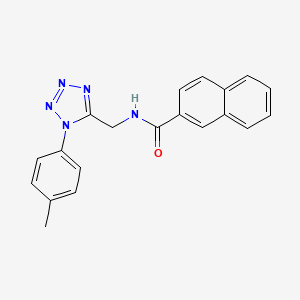
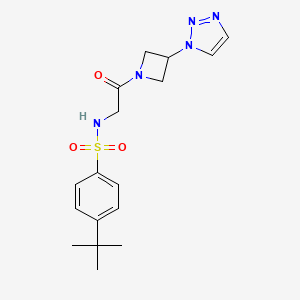
![N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2783067.png)
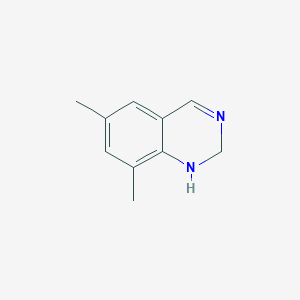
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide](/img/structure/B2783070.png)
![N-[4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B2783071.png)
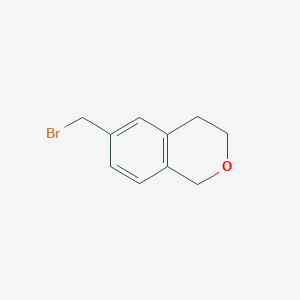
methanone](/img/structure/B2783076.png)
